molecular formula C14H17N3O4S B2846115 2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole CAS No. 1211633-71-4

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No. B2846115
CAS RN: 1211633-71-4
M. Wt: 323.37
InChI Key: MOUGLYKHLFNNQP-UHFFFAOYSA-N
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Description

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring, a piperidine ring, and a cyclopropylsulfonyl group. In

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1,3,4-oxadiazole-bearing compounds, such as the one , typically involves a multi-step process starting from various organic acids. These are converted into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The final compounds are then prepared by reacting these thiols with suitable sulfonyl piperidine derivatives in the presence of N,N-dimethylformamide (DMF) and sodium hydride. The structures of the synthesized compounds are elucidated using modern spectroscopic techniques, ensuring the accuracy of the synthesis process (Khalid et al., 2016).

Biological Evaluation

The biological activities of these compounds are a significant area of interest. They have been screened for various activities, such as butyrylcholinesterase inhibition, which is a critical target for Alzheimer's disease therapy. The compounds exhibit varying degrees of activity, highlighting the importance of the 1,3,4-oxadiazole core in interacting with biological targets. Molecular docking studies further elucidate the ligand-enzyme binding affinity and orientation, providing insights into the potential therapeutic applications of these compounds (Khalid et al., 2016).

properties

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-22(19,11-3-4-11)17-7-5-10(6-8-17)13-15-16-14(21-13)12-2-1-9-20-12/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUGLYKHLFNNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Cyclopropylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

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